molecular formula C31H27N3O2 B3008832 (Z)-4-[5-[hydroxy(diphenyl)methyl]-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol CAS No. 304458-01-3

(Z)-4-[5-[hydroxy(diphenyl)methyl]-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol

Cat. No. B3008832
CAS RN: 304458-01-3
M. Wt: 473.576
InChI Key: XMRDQUCNZLLDOQ-QRVIBDJDSA-N
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Description

(Z)-4-[5-[hydroxy(diphenyl)methyl]-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Triazol-DPA and has been extensively studied for its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of Triazol-DPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Triazol-DPA has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the activation of certain signaling pathways. These effects are believed to be responsible for the anti-cancer activity of Triazol-DPA.

Advantages and Limitations for Lab Experiments

One of the main advantages of Triazol-DPA is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, Triazol-DPA also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of Triazol-DPA. One potential direction is the optimization of the synthesis process to improve the yield and purity of the final product. Another direction is the development of new derivatives of Triazol-DPA with improved properties and activity. Additionally, further studies are needed to fully understand the mechanism of action of Triazol-DPA and its potential applications in various fields.

Synthesis Methods

The synthesis of Triazol-DPA involves a multistep process that includes the reaction of diphenylacetylene with 1,2,4-triazole-5-carbaldehyde, followed by the reaction of the resulting compound with diphenylmethyl alcohol. This process yields the final product, Triazol-DPA, which is a white crystalline powder with a high melting point.

Scientific Research Applications

Triazol-DPA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biology. In medicinal chemistry, Triazol-DPA has been shown to exhibit potent anti-cancer activity against various cancer cell lines. In material science, Triazol-DPA has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with unique properties. In biology, Triazol-DPA has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(Z)-4-[5-[hydroxy(diphenyl)methyl]-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O2/c35-30(25-14-5-1-6-15-25,26-16-7-2-8-17-26)22-13-23-34-29(32-24-33-34)31(36,27-18-9-3-10-19-27)28-20-11-4-12-21-28/h1-21,23-24,35-36H,22H2/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRDQUCNZLLDOQ-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC=CN2C(=NC=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)(C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C/C=C\N2C(=NC=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)(C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-[5-[hydroxy(diphenyl)methyl]-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol

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